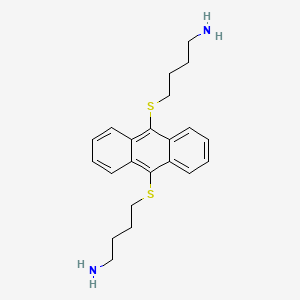
4,4'-(Anthracene-9,10-diyldisulfanediyl)dibutan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-(Anthracene-9,10-diyldisulfanediyl)dibutan-1-amine is a complex organic compound characterized by the presence of an anthracene core linked to butan-1-amine groups via disulfide bridges
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Anthracene-9,10-diyldisulfanediyl)dibutan-1-amine typically involves the following steps:
Formation of the Anthracene Core: The anthracene core can be synthesized through a Friedel-Crafts acylation reaction followed by a reduction process.
Introduction of Disulfide Bridges: The disulfide bridges are introduced by reacting the anthracene core with a disulfide-containing reagent under oxidative conditions.
Attachment of Butan-1-amine Groups: The final step involves the nucleophilic substitution reaction where butan-1-amine groups are attached to the disulfide-bridged anthracene core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
化学反应分析
Types of Reactions
4,4’-(Anthracene-9,10-diyldisulfanediyl)dibutan-1-amine undergoes various chemical reactions, including:
Oxidation: The disulfide bridges can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bridges can be reduced to thiols.
Substitution: The butan-1-amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted amines depending on the nucleophile used.
科学研究应用
4,4’-(Anthracene-9,10-diyldisulfanediyl)dibutan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the anthracene core.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors.
作用机制
The mechanism of action of 4,4’-(Anthracene-9,10-diyldisulfanediyl)dibutan-1-amine involves its interaction with molecular targets through its functional groups. The disulfide bridges can undergo redox reactions, influencing cellular redox states. The anthracene core can intercalate with DNA, potentially disrupting cellular processes. The butan-1-amine groups can interact with various biomolecules, modulating their activity.
相似化合物的比较
Similar Compounds
- 4,4’-(Anthracene-9,10-diyl)dibenzoic acid
- 4,4’-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dibenzoic acid
- 4,4’-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dibenzaldehyde
Uniqueness
4,4’-(Anthracene-9,10-diyldisulfanediyl)dibutan-1-amine is unique due to the presence of disulfide bridges and butan-1-amine groups, which confer distinct chemical reactivity and biological activity compared to its analogs
属性
分子式 |
C22H28N2S2 |
|---|---|
分子量 |
384.6 g/mol |
IUPAC 名称 |
4-[10-(4-aminobutylsulfanyl)anthracen-9-yl]sulfanylbutan-1-amine |
InChI |
InChI=1S/C22H28N2S2/c23-13-5-7-15-25-21-17-9-1-2-10-18(17)22(26-16-8-6-14-24)20-12-4-3-11-19(20)21/h1-4,9-12H,5-8,13-16,23-24H2 |
InChI 键 |
XXPRJOLOYKGOBS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2SCCCCN)SCCCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,3'-{benzene-1,4-diylbis[oxycarbonyl(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]}bis(6-hydroxybenzoic acid)](/img/structure/B12464553.png)
![1-[2-(benzyloxy)phenyl]-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B12464559.png)

![ethyl (4-oxo-7-phenyl-4,7-dihydro-3H-pyrazolo[3,4-d][1,2,3]triazin-3-yl)acetate](/img/structure/B12464570.png)

![2,2,3,3,4,4,4-heptafluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide](/img/structure/B12464583.png)
![methyl 3,3,3-trifluoro-N-[(4-methylphenyl)carbamoyl]-2-phenoxyalaninate](/img/structure/B12464590.png)
![1-{4-[(5,7-Dinitro-2,1,3-benzoxadiazol-4-yl)amino]phenyl}ethanone](/img/structure/B12464600.png)
![2-[(2,4-dichlorobenzyl)sulfanyl]-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B12464602.png)



![Sodium 1-(2-{2-hydroxy-6-[14-hydroxy-22-(4-hydroxy-3-methoxycyclohexyl)-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxodocosa-3,5,7,15,19-pentaen-1-yl]-3-methyloxan-2-yl}-2-oxoacetyl)piperidine-2-carboxylate](/img/structure/B12464646.png)
![4,9-Dimethyl-13-methylidene-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3(7),4-dien-2-ol](/img/structure/B12464649.png)
